N-(4-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Description
N-(4-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a compound that belongs to the class of triazolopyridine derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . The presence of the triazole ring in its structure contributes to its stability and reactivity, making it a valuable compound in medicinal chemistry and pharmaceutical research .
Properties
IUPAC Name |
N-(4-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4O2S/c1-9-15-16-13-7-6-12(8-18(9)13)21(19,20)17-11-4-2-10(14)3-5-11/h2-8,17H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPNGSSNHMJCFCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide typically involves the reaction of 4-chlorophenylhydrazine with 3-methylpyridine-2-carboxylic acid under acidic conditions to form the triazole ring . The resulting intermediate is then treated with sulfonyl chloride to introduce the sulfonamide group . The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors . This approach allows for better control over reaction parameters, leading to higher yields and purity of the final product . Additionally, the use of microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like sodium borohydride can convert the sulfonamide group to sulfonic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols; reactions often require the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfonic acids.
Substitution: Various triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Antifungal Activity
Recent studies have demonstrated that derivatives of sulfonamides, including N-(4-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide, exhibit promising antifungal properties. A series of compounds with similar structures were synthesized and tested against various Candida species. Notably:
- Efficacy : Some derivatives showed greater efficacy than fluconazole against Candida albicans and Rhodotorula mucilaginosa, with Minimum Inhibitory Concentration (MIC) values ≤ 25 µg/mL .
- Mechanism : The mechanism involves the inhibition of fungal cell wall synthesis and disruption of cellular processes through interaction with specific enzymes .
Antimalarial Activity
The compound has also been evaluated for its antimalarial properties. A virtual library of [1,2,4]triazolo[4,3-a]pyridine sulfonamides was designed and screened for activity against Plasmodium falciparum. Key findings include:
- In Vitro Activity : Selected compounds exhibited good antimalarial activity with IC50 values as low as 2.24 µM .
- Target Enzyme : The compounds were found to inhibit falcipain-2, an essential enzyme in the malaria parasite's lifecycle .
Antibacterial Properties
The antibacterial potential of sulfonamide derivatives is well-documented. This compound is hypothesized to share these properties due to its structural similarities to known antibacterial agents:
- Mechanism of Action : The sulfonamide group is believed to inhibit bacterial folic acid synthesis by competing with para-aminobenzoic acid (PABA), crucial for bacterial growth.
- Research Findings : Studies indicate that related compounds have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
Summary of Applications
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound has been shown to inhibit enzymes such as cyclin-dependent kinases (CDKs) and c-Met kinase, which are involved in cell cycle regulation and cancer progression.
Pathways Involved: By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells, thereby exerting its anticancer effects.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[4,3-a]pyrazine: Exhibits dual c-Met/VEGFR-2 inhibitory activities and potential anticancer properties.
[1,2,4]Triazolo[4,3-a]pyrimidine: Investigated as a CDK2 inhibitor with significant anticancer activity.
Uniqueness
N-(4-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide stands out due to its unique combination of a triazole ring and a sulfonamide group, which contributes to its diverse biological activities and potential therapeutic applications .
Biological Activity
N-(4-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and various pharmacological effects supported by case studies and research findings.
Chemical Structure and Properties
- Chemical Formula : C13H11ClN4O2S
- Molecular Weight : 322.77 g/mol
- CAS Number : 1638612-49-3
- IUPAC Name : this compound
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves various synthetic pathways that typically include the formation of the triazole ring followed by sulfonamide attachment. The structure-activity relationship studies indicate that the presence of the chlorophenyl group significantly enhances the compound's biological activity.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits promising antimicrobial properties. In vitro tests have shown effectiveness against various bacterial strains. For example:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Mycobacterium tuberculosis | 10 µg/mL |
These results suggest that the compound may be a candidate for further development as an antimicrobial agent .
Antimalarial Activity
The compound has also been evaluated for antimalarial activity against Plasmodium falciparum. A study involving a virtual library screening identified several derivatives with significant inhibitory concentrations. Notably:
- Compound : 3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
- IC50 : 2.24 µM
- Compound : 2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
- IC50 : 4.98 µM
These findings indicate that modifications to the sulfonamide moiety can enhance antimalarial potency .
Anticancer Activity
The compound's anticancer potential has been explored in various cancer cell lines. In vitro assays showed that it inhibits cell proliferation in several types of cancer cells:
| Cell Line | IC50 (µM) |
|---|---|
| HT29 (Colorectal) | 25 |
| MCF7 (Breast) | 30 |
| A549 (Lung) | 20 |
The presence of the chlorophenyl group is believed to play a crucial role in enhancing cytotoxicity against these cancer cells .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interact with specific enzymes or receptors involved in microbial and tumor cell metabolism.
Case Studies and Research Findings
- Antimicrobial Efficacy Study : A study conducted on various synthesized triazole derivatives indicated that those with a sulfonamide group exhibited enhanced antimicrobial properties compared to their non-sulfonamide counterparts .
- Antimalarial Drug Development : Research utilizing molecular docking techniques has identified potential binding sites for this compound on Plasmodium enzymes, paving the way for further drug design efforts .
Q & A
Q. What are the optimal synthetic routes for preparing N-(4-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide?
The compound can be synthesized via coupling reactions between sulfonyl chlorides and triazolopyridine amines. Evidence from similar sulfonamide syntheses suggests using 3-picoline or 3,5-lutidine as bases to improve reaction efficiency and reduce impurities. For example, tertiary amines like 3-picoline facilitate nucleophilic substitution by deprotonating intermediates, while catalytic N-arylsulfilimines enhance coupling yields . Key steps include:
- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane).
- Characterization by LC-MS to confirm molecular weight and ¹H/¹³C NMR for structural validation.
Q. How is the compound characterized structurally?
Single-crystal X-ray diffraction (SC-XRD) is critical for resolving the 3D conformation, particularly the orientation of the chlorophenyl and triazolo-pyridine moieties. For example, crystallographic data for analogous triazolo-pyridines (e.g., CCDC 1906114) reveal bond angles and torsion angles critical for understanding steric effects . Complementary techniques include:
- FT-IR to confirm sulfonamide (S=O) and triazole (C=N) functional groups.
- Elemental analysis to verify purity (>95%).
Q. What preliminary biological activities have been reported for similar triazolo-pyridine sulfonamides?
Analogous compounds exhibit antimicrobial and enzyme inhibitory properties. For instance, chlorophenyl-substituted triazolo-pyridines show activity against Staphylococcus aureus (MIC: 8–16 µg/mL) via sulfonamide-mediated disruption of folate biosynthesis . In vitro assays typically involve:
- Microdilution methods for antimicrobial screening.
- Kinetic assays (e.g., fluorescence-based) to measure inhibition constants (Ki) for target enzymes.
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
A Design of Experiments (DoE) approach is recommended. For example, varying temperature (20–80°C), solvent polarity (DMF vs. acetonitrile), and base stoichiometry (1–5 eq.) can identify optimal parameters. Statistical modeling (e.g., response surface methodology) reduces trial runs. Evidence from flow-chemistry syntheses highlights the importance of residence time control (5–30 min) to minimize side reactions . Key metrics:
Q. How do structural modifications influence biological activity?
Substituent effects can be systematically studied using SAR (Structure-Activity Relationship) tables:
| Position | Modification | Biological Impact (Example) | Source |
|---|---|---|---|
| 4-Cl | Replacement with F | Reduced antimicrobial activity (MIC >32 µg/mL) | |
| 3-CH3 | Oxidation to COOH | Enhanced solubility but lower enzyme affinity (Ki ↑ 2×) |
Q. How to resolve contradictions in reported biological data?
Discrepancies may arise from assay conditions or impurities. For example, conflicting IC50 values for kinase inhibition could stem from:
- Variability in ATP concentrations (1–10 mM) across assays.
- Impurity profiles : Use HPLC-MS to quantify byproducts (e.g., des-chloro derivatives) .
- Cell-line specificity : Compare results across in vitro (HEK293) vs. in vivo models.
Q. What computational methods predict binding modes with target proteins?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are used to model interactions. For example, the sulfonamide group may form hydrogen bonds with catalytic lysine residues in kinases. Key steps:
- Protein preparation : Retrieve PDB structures (e.g., 4AKE for kinases).
- Ligand parameterization : Assign charges (AM1-BCC) and optimize geometry (DFT/B3LYP) .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
